N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Description

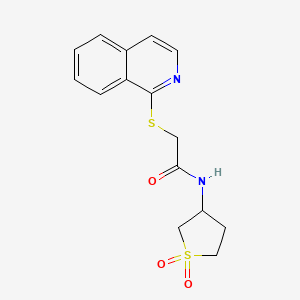

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring two distinct heterocyclic moieties:

- A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing saturated five-membered ring.

- A isoquinolin-1-ylsulfanyl substituent, which combines an isoquinoline scaffold with a sulfur-linked thioether group.

Properties

Molecular Formula |

C15H16N2O3S2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-isoquinolin-1-ylsulfanylacetamide |

InChI |

InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-15-13-4-2-1-3-11(13)5-7-16-15/h1-5,7,12H,6,8-10H2,(H,17,18) |

InChI Key |

XZNXDPKBCXFRAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CSC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE typically involves multiple steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced via a nucleophilic substitution reaction, where an isoquinoline derivative reacts with a halogenated intermediate.

Formation of the Sulfanylacetyl Linkage: The final step involves the coupling of the thiolane and isoquinoline intermediates through a sulfanylacetyl linkage, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The sulfanylacetyl linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiolane and isoquinoline derivatives.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety may play a role in binding to aromatic residues, while the thiolane ring could be involved in redox reactions.

Comparison with Similar Compounds

Structural Comparison with Benzothiazole Acetamides (Patent Derivatives)

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

Structural Differences :

| Feature | Target Compound | Patent Compounds |

|---|---|---|

| Core Heterocycle | Tetrahydrothiophene sulfone | Benzothiazole |

| Substituents | Isoquinolin-1-ylsulfanyl | Chlorophenyl, methoxyphenyl, trifluoromethyl |

| Electronic Effects | Sulfone (electron-withdrawing) | CF3/Cl (EWG), OMe (EDG) |

Implications :

Comparison with Thiazolidinone-Pyrazole Hybrids (Bioorganic Chemistry Derivatives)

- 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide

Structural Differences :

| Feature | Target Compound | Thiazolidinone Hybrids |

|---|---|---|

| Core Scaffold | Acetamide + tetrahydrothiophene sulfone | Acetamide + thioxothiazolidinone + pyrazole |

| Functional Groups | Sulfone, thioether | Thioxo, ethoxymethylene, dichlorophenyl |

Implications :

- Thiazolidinone derivatives often exhibit antimicrobial or anti-inflammatory activity due to their sulfur-rich cores . The target compound’s sulfone and isoquinoline groups may confer distinct target selectivity.

Crystallographic Comparison with Dichlorophenyl-Thiazol Acetamides

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Differences :

| Feature | Target Compound | Dichlorophenyl-Thiazol Acetamide |

|---|---|---|

| Aromatic System | Isoquinoline | Dichlorophenyl + thiazol |

| Hydrogen Bonding | Potential N–H⋯N/S interactions | R22(8) hydrogen-bonded dimers (N–H⋯N) |

Implications :

- The dichlorophenyl-thiazol analog’s crystal packing via hydrogen bonds suggests higher crystallinity, which may contrast with the target compound’s solubility profile.

- The isoquinoline system in the target compound could enhance binding to aromatic-rich enzyme pockets (e.g., kinases) compared to simpler thiazol derivatives.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic compound belonging to the thioamide class, characterized by its unique structural features including a thiolane ring and an isoquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds with thiolane and isoquinoline structures often exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The biological evaluation of this compound focuses on its potential applications in treating various diseases.

The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The isoquinoline moiety may facilitate binding to aromatic residues in target proteins, while the thiolane ring could participate in redox reactions that modulate biological pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of several thioamide derivatives, including this compound. The results indicated moderate cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11b | A549 | 11.20 |

| 11c | A549 | 15.73 |

| 13b | A549 | 59.61 |

| 14b | A549 | 27.66 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its efficacy and mechanism of action .

Antioxidant Activity

In addition to anticancer properties, the compound has been assessed for its antioxidant activity. The antioxidant capacity was measured using standard assays and compared to butylated hydroxy anisole (BHA). The results demonstrated that while the compound exhibited some antioxidant activity, it was less potent than BHA.

Comparison with Similar Compounds

When compared to other thioamide derivatives such as N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide, this compound displayed unique biological profiles due to its specific structural features. This uniqueness may influence its interaction with biological targets and overall therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.